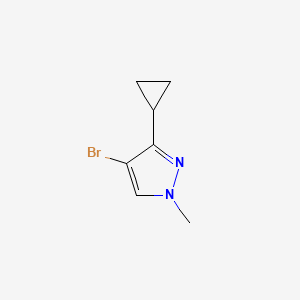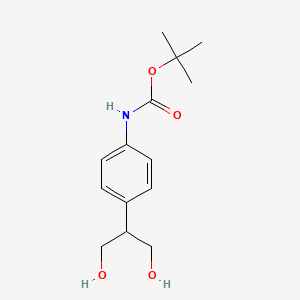amine CAS No. 1179608-64-0](/img/structure/B1526435.png)
[(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine
Overview
Description
“(5-Bromo-2-fluorophenyl)methylamine” is a chemical compound with the CAS Number: 1179608-64-0 . It has a molecular weight of 292.15 and its IUPAC name is N-(5-bromo-2-fluorobenzyl)-2,2-dimethoxyethanamine . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,11,14H,6-7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available sources.Scientific Research Applications
[(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine has been studied extensively in preclinical studies for its potential therapeutic effects. It has been found to have antidepressant-like effects in animal models of depression and anxiolytic-like effects in animal models of anxiety. It has also been found to have neuroprotective effects in animal models of Parkinson’s disease. In addition, it has been found to have anti-inflammatory effects in animal models of inflammation.
Mechanism of Action
The exact mechanism of action of [(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine is not yet fully understood. It is known to interact with a variety of receptors, including serotonin, dopamine, and histamine receptors. It is also known to modulate the activity of several enzymes, including monoamine oxidase, catechol-O-methyltransferase, and cyclooxygenase. These interactions are thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on the central nervous system, this compound has been found to have biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to increase the levels of several hormones, including cortisol and adrenaline. Finally, it has been found to increase the production of several proteins involved in synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
The advantages of using [(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine in laboratory experiments include its relatively simple synthesis and its ability to interact with a variety of receptors and enzymes. It also has a relatively long half-life, which allows for long-term studies. The main limitation of using this compound in laboratory experiments is its potential for side effects, which can include anxiety, insomnia, and gastrointestinal disturbances.
Future Directions
Future research on [(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine should focus on further elucidating its mechanism of action and its potential therapeutic effects. In particular, further research is needed to identify the specific receptors and enzymes that it interacts with, and to determine the precise biochemical and physiological effects it has. In addition, further research is needed to explore the potential therapeutic effects of this compound in humans, as well as to determine the safety and efficacy of its use. Finally, further research is needed to explore the potential of this compound as a novel therapeutic agent for a variety of conditions.
Safety and Hazards
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-2,2-dimethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,11,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDGWTUTDNEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=C(C=CC(=C1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



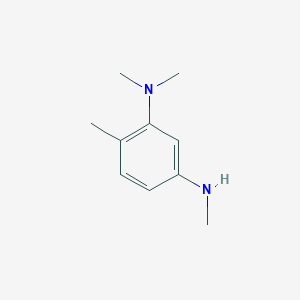
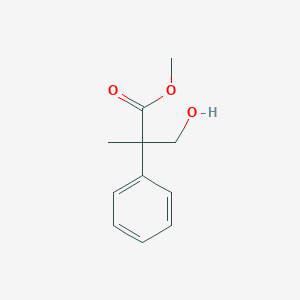
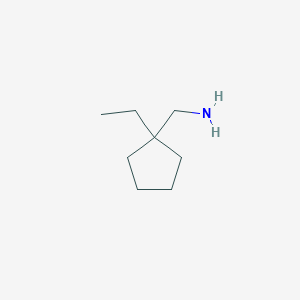
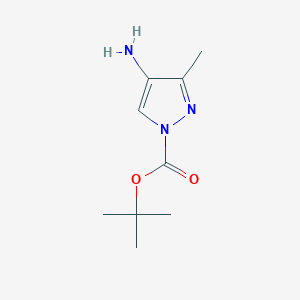

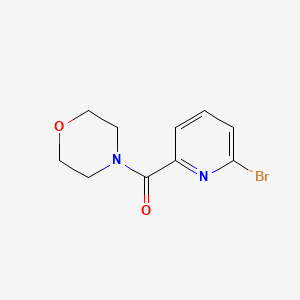
![1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1526367.png)
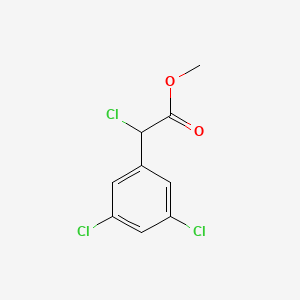

![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)
